(2-Bromo-phenyl)-oxo-acetaldehydeoxime

CAS No.: 864445-89-6

Cat. No.: VC2952872

Molecular Formula: C8H6BrNO2

Molecular Weight: 228.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864445-89-6 |

|---|---|

| Molecular Formula | C8H6BrNO2 |

| Molecular Weight | 228.04 g/mol |

| IUPAC Name | (2E)-1-(2-bromophenyl)-2-hydroxyiminoethanone |

| Standard InChI | InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+ |

| Standard InChI Key | YRUDEXOYOJEORP-BJMVGYQFSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)/C=N/O)Br |

| SMILES | C1=CC=C(C(=C1)C(=O)C=NO)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C=NO)Br |

Introduction

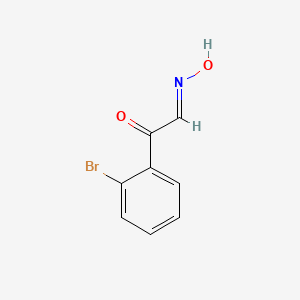

Chemical Identity and Structure

(2-Bromo-phenyl)-oxo-acetaldehydeoxime is identified by the CAS Registry Number 864445-89-6 . Based on its nomenclature, this compound features three key structural components:

-

A 2-bromophenyl group (benzene ring with bromine at position 2)

-

An oxo (carbonyl) group

-

An acetaldehyde oxime moiety

The structural arrangement suggests a compound containing the characteristic C=N-OH functional group of oximes, derived from the condensation of an aldehyde or ketone with hydroxylamine. The 2-bromophenyl substituent likely contributes to the compound's reactivity profile and physical properties, while the oxo group provides additional functionality for potential chemical transformations.

Structural Comparison

While specific structural data for (2-Bromo-phenyl)-oxo-acetaldehydeoxime is limited, we can draw some parallels with related compounds to better understand its likely characteristics:

Physical and Chemical Properties

Predicted Physical Properties

Based on similar oximes and brominated aromatic compounds, (2-Bromo-phenyl)-oxo-acetaldehydeoxime likely exhibits:

-

Physical state: Crystalline solid at room temperature

-

Solubility: Limited water solubility, better solubility in organic solvents such as DMSO, chloroform, and alcohols

-

Isomerism: Potential E/Z isomerism around the C=N double bond, which may affect its physical properties and reactivity

-

Stability: Moderate stability under standard conditions, with sensitivity to strong acids or bases

For comparison, 2-Bromoacetophenone (which lacks the oxime functionality) has a melting point of 48-51°C, boiling point of 135°C at 18 mmHg, and is described as "practically insoluble" in water but "slightly" soluble in chloroform, DMSO, and methanol .

Structure-Activity Relationships and Chemical Reactivity

Reactive Sites

(2-Bromo-phenyl)-oxo-acetaldehydeoxime contains several potential reactive sites:

-

Oxime group (-C=N-OH): Can undergo reactions typical of oximes including:

-

Reduction to form amines

-

Dehydration to form nitriles

-

Rearrangements (e.g., Beckmann rearrangement)

-

Metal coordination through nitrogen and oxygen atoms

-

-

Bromine substituent: Provides a site for various coupling reactions including:

-

Suzuki coupling

-

Sonogashira coupling

-

Metal-halogen exchange reactions

-

-

Carbonyl (oxo) group: Depending on its position in the molecule, may participate in:

-

Nucleophilic addition reactions

-

Condensation reactions

-

Reduction processes

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume